molecular formula C7H3Cl2NS B1346032 3,4-Dichlorophenyl isothiocyanate CAS No. 6590-94-9

3,4-Dichlorophenyl isothiocyanate

Cat. No.: B1346032
CAS No.: 6590-94-9
M. Wt: 204.08 g/mol
InChI Key: OSBIEFWIIINTNJ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3Cl2NS. It is a derivative of phenyl isothiocyanate, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

3,4-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alkali metal cyanides. The major products formed from these reactions are thiourea derivatives and thioformamides.

Scientific Research Applications

3,4-Dichlorophenyl isothiocyanate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenyl isothiocyanate involves its reactivity with nucleophiles. It can form covalent bonds with amino groups in proteins, leading to enzyme inhibition and protein modification. This reactivity is crucial for its applications in pharmaceutical and biological research .

Comparison with Similar Compounds

3,4-Dichlorophenyl isothiocyanate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBIEFWIIINTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216115
Record name Benzene, 1,2-dichloro-4-isothiocyanato- (9CI)
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Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-94-9
Record name 1,2-Dichloro-4-isothiocyanatobenzene
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Record name Isothiocyanic acid, 3,4-dichlorophenyl ester
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Record name 6590-94-9
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Record name Benzene, 1,2-dichloro-4-isothiocyanato- (9CI)
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Record name 1,2-dichloro-4-isothiocyanatobenzene
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Record name 3,4-Dichlorophenyl isothiocyanate
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Synthesis routes and methods

Procedure details

3,4-Dichloroaniline (19.44 g., 120 mM.) is added with vigorous stirring to a solution of thiophosgene in H2O (100 ml.) while maintaining the temperature at 15° C during the addition. The reaction is allowed to warm slowly to room temperature and is stirred for 1 hr. The aqueous layer is separated and extracted with 3 × 50 ml. CHCl3 ; the combined organic layers are dried over CaCl2 and filtered. The filtrate is evaporated in vacuo to give 3,4-dichlorophenylisothiocyanate (20.5 g.) which is used without purification in the next step.
Quantity
19.44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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